Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
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Overview
Description
Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a synthetic organic compound. It is a type of azo dye, characterized by the presence of azo groups (-N=N-) linking aromatic rings. These compounds are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Formation of nitro and sulfonate derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in response to environmental conditions. These changes can alter the compound’s color, making it useful as an indicator. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfonatostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate
Uniqueness
Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific structural features, which confer distinct color properties and reactivity. Its combination of azo groups and sulfonate functionalities makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
85959-27-9 |
---|---|
Molecular Formula |
C28H20N10Na2O11S2 |
Molecular Weight |
782.6 g/mol |
IUPAC Name |
disodium;2-[4-[[2-amino-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C28H22N10O11S2.2Na/c1-15-27(28(39)36(35-15)18-6-9-20(10-7-18)50(44,45)46)34-33-24-13-21(29)23(14-25(24)38(42)43)32-31-17-4-2-16(3-5-17)30-22-11-8-19(37(40)41)12-26(22)51(47,48)49;;/h2-14,27,30H,29H2,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
AAALRSYHMIVUCC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)N)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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